molecular formula C14H20O2 B13608018 5-Mesitylpentanoic acid

5-Mesitylpentanoic acid

Cat. No.: B13608018
M. Wt: 220.31 g/mol
InChI Key: IJAARYGWAGACAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mesitylpentanoic acid is a synthetic organic compound with the molecular formula C14H20O2 and is characterized by a pentanoic acid chain linked to a mesityl group . This structure suggests potential for use in various research applications, including as a building block or intermediate in organic synthesis, material science, and medicinal chemistry for the development of novel compounds. The mesityl group may impart steric hindrance, which can be exploited to influence the compound's reactivity and interaction with biological targets or materials. As a specialized reagent, this compound is provided for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)pentanoic acid

InChI

InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

IJAARYGWAGACAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 5 Mesitylpentanoic Acid and Its Precursors

Retrosynthetic Analysis of the 5-Mesitylpentanoic Acid Skeleton

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduyoutube.com For this compound, two primary disconnections are most logical.

Disconnection A (Aryl-Alkyl Bond): The most apparent disconnection is the bond between the mesityl ring and the pentyl chain. This suggests an aromatic substitution or a cross-coupling reaction. This pathway leads back to a mesityl nucleophile (like mesitylene) and a five-carbon electrophilic chain, or a mesityl electrophile (like a mesityl halide) and a five-carbon nucleophilic chain. This is the basis for the strategies discussed in section 2.3.

Disconnection B (Functional Group Interconversion and C-C Bond in Chain): An alternative approach involves modifying the carboxylic acid and breaking down the alkyl chain. The carboxylic acid can be traced back to a precursor such as a nitrile, ester, or primary alcohol (Functional Group Interconversion). The alkyl chain itself can be disconnected, suggesting a chain elongation strategy where a shorter chain attached to the mesityl group is extended. This corresponds to the methods detailed in section 2.2.

These retrosynthetic pathways form the strategic foundation for the synthetic methodologies detailed below.

Strategies for Introducing the Mesityl Group

This approach focuses on attaching the mesityl group to a pre-existing five-carbon chain.

The Friedel-Crafts acylation is a powerful and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group. sigmaaldrich.combyjus.com Due to the electron-donating nature of its three methyl groups, mesitylene (B46885) is highly activated towards electrophilic aromatic substitution. lkouniv.ac.in

A common and effective route involves the reaction of mesitylene with a derivative of glutaric acid (pentanedioic acid). ualberta.ca

Acylation: Mesitylene reacts with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent. vulcanchem.com The electrophile, an acylium ion, attacks the electron-rich mesitylene ring to form 4-mesitoylbutanoic acid. sigmaaldrich.com

Reduction: The resulting keto group must be reduced to a methylene (B1212753) group (-CH₂-). Standard methods for this transformation include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures).

Reaction Starting Materials Reagents/Catalyst Intermediate Product
Friedel-Crafts AcylationMesitylene, Glutaric AnhydrideAlCl₃, inert solvent4-Mesitoylbutanoic acid
Ketone Reduction4-Mesitoylbutanoic acidZn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)This compound

Modern variations of this reaction utilize other catalysts, such as bismuth or scandium triflate, which can be more environmentally benign and reusable. researchgate.net

Modern organometallic cross-coupling reactions offer an alternative and highly versatile route. These methods typically involve the reaction of an organometallic mesityl species with a pentanoic acid derivative bearing a leaving group, or vice-versa.

Suzuki Coupling: A plausible route is the palladium-catalyzed coupling of mesitylboronic acid with a 5-halopentanoate ester (e.g., methyl 5-bromopentanoate), followed by hydrolysis of the ester.

Ullmann-Type Coupling: Copper-catalyzed coupling reactions, often facilitated by amino acid-based ligands, can be used to connect aryl halides with various nucleophiles. chimia.ch

Decarboxylative Coupling: Recent advances include photoredox-catalyzed decarboxylative couplings, where a carboxylic acid itself can serve as a radical precursor to couple with an alkyl halide, offering novel pathways for C(sp³)–C(sp³) bond formation. nih.gov

These methods are particularly valuable when sensitive functional groups are present that would not tolerate the harsh conditions of a classical Friedel-Crafts reaction.

Coupling Type Mesityl Precursor Pentanoic Acid Precursor Catalyst System (Example)
Suzuki CouplingMesitylboronic acidMethyl 5-bromopentanoatePd(PPh₃)₄, Base (e.g., Na₂CO₃)
Negishi CouplingMesityl zinc chlorideEthyl 5-iodopentanoatePd(dba)₂, Ligand (e.g., SPhos)
Ullmann CouplingMesityl iodidePentanoic acidCuI, Ligand (e.g., L-proline), Base

These modern catalytic approaches provide high selectivity and functional group tolerance, making them powerful tools for the synthesis of complex molecules like this compound.

Stereochemical Control in Synthesis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral as it does not possess any stereogenic centers. A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different groups. wikipedia.org

However, chiral derivatives of this compound can be synthesized by introducing a substituent at one of the methylene carbons (C2, C3, or C4) of the pentanoic acid chain. For example, the synthesis of (R)- or (S)-2-hydroxy-5-mesitylpentanoic acid would necessitate stereochemical control.

Several strategies can be employed to achieve enantioselectivity for such derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. For instance, an achiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to guide a stereoselective alkylation or hydroxylation reaction on the pentanoic acid backbone. mdpi.com Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For example, an asymmetric hydrogenation or dihydroxylation reaction on an unsaturated precursor could establish the desired stereocenter.

Chiral Pool Synthesis: This method utilizes a readily available chiral starting material. mdpi.com For instance, a chiral precursor containing the desired stereocenter could be elaborated into the final chiral derivative of this compound.

The control of stereochemistry is crucial in the synthesis of complex molecules, as different enantiomers can exhibit distinct biological activities. wikipedia.orgmdpi.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness and safety. For a multi-step synthesis of this compound, each step requires individual optimization.

Consider the two-step synthesis via Friedel-Crafts acylation followed by reduction:

Step 1: Friedel-Crafts Acylation of Mesitylene with Glutaric Anhydride Key parameters for optimization include the choice of Lewis acid catalyst, solvent, temperature, and molar ratio of reactants. Studies on similar reactions show that factors like reactant concentration and temperature significantly influence the yield. researchgate.net

Interactive Table 1: Hypothetical Optimization of Friedel-Crafts Acylation

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield of 4-mesitoylbutanoic acid (%)
1AlCl₃ (1.1)CS₂0 -> 25475
2AlCl₃ (1.5)CS₂0 -> 25485
3AlCl₃ (1.5)Nitrobenzene0 -> 25288
4FeCl₃ (1.5)CS₂25660
5AlCl₃ (1.5)Nitrobenzene50282 (with side products)

Step 2: Wolff-Kishner Reduction of 4-mesitoylbutanoic acid The efficiency of this reduction depends on the reaction temperature, the concentration of the base (e.g., KOH), and the effective removal of water to drive the reaction to completion. High-boiling solvents like diethylene glycol are typically used to achieve the necessary high temperatures. Optimization involves finding a balance between reaction rate and thermal decomposition of the product.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Thorough purification of intermediates and the final product is essential to obtain this compound of high purity. chiralen.com A combination of techniques is typically employed.

Workup: After the reaction is complete, a standard aqueous workup is often the first step. For the Friedel-Crafts reaction, this involves carefully quenching the reaction mixture with ice and acid (e.g., HCl) to decompose the aluminum chloride complex and separate the aqueous and organic layers.

Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids like this compound and its keto-acid intermediate. nih.gov The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution, such as sodium bicarbonate. The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then isolated and re-acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate out, where it can be collected by filtration or extracted back into an organic solvent. nih.govgoogle.com

Crystallization: Recrystallization is a powerful technique for final purification. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. The pure compound will form crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical for effective purification.

Column Chromatography: For intermediates that are difficult to purify by other means, or for separating mixtures, silica (B1680970) gel column chromatography is a common choice. nih.gov A solvent system (eluent) is selected to move the components of the mixture down the column at different rates, allowing for their separation.

Chiral Chromatography: In the case of synthesizing chiral derivatives, specialized chiral chromatography columns (e.g., those with cyclodextrin (B1172386) or macrocyclic antibiotic-based stationary phases) would be necessary to separate the resulting enantiomers. sigmaaldrich.com

Interactive Table 2: Summary of Purification Techniques

Compound TypeTechniquePrinciplePrimary Use
Keto-acid intermediateColumn ChromatographyDifferential adsorption onto a stationary phase (silica gel).Separation from unreacted starting materials and side products.
Final Product (Crude)Acid-Base ExtractionReversible salt formation of the carboxylic acid group allows for separation from neutral impurities.Primary purification to remove non-acidic compounds.
Final Product (Solid)RecrystallizationDifference in solubility between the desired compound and impurities in a given solvent at different temperatures.Final purification to achieve high purity solid.
Chiral DerivativesChiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of R- and S-enantiomers.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Aromatic Protons/Carbons

One-dimensional NMR experiments are the cornerstone of structural analysis.

¹H NMR Spectroscopy : The proton NMR spectrum of 5-Mesitylpentanoic acid is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm. The protons on the pentanoic acid chain would exhibit characteristic multiplets. The two aromatic protons of the mesityl group would appear as a singlet in the aromatic region (around 6.8-7.2 ppm). The three methyl groups attached to the aromatic ring are equivalent and would therefore produce a single, sharp singlet further upfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the carbons of the pentanoic acid chain, and the aromatic and methyl carbons of the mesityl group.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (the aromatic carbons of the mesityl group). A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for the unambiguous assignment of the aliphatic carbons in the pentanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0-13.0 (s, 1H) 170.0-185.0
Ar-H 6.8-7.2 (s, 2H) 125.0-130.0
Ar-C - 135.0-140.0
Ar-CH₃ 2.2-2.4 (s, 9H) 20.0-25.0
-CH₂- (alpha to COOH) 2.2-2.5 (t) 30.0-35.0
-CH₂- (beta to COOH) 1.5-1.8 (m) 25.0-30.0
-CH₂- (gamma to COOH) 1.5-1.8 (m) 25.0-30.0
-CH₂- (delta to Ar) 2.5-2.8 (t) 35.0-40.0

(s = singlet, t = triplet, m = multiplet). Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons in the pentanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the pentanoic acid chain and the mesityl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pentanoic acid chain to the mesityl ring by showing correlations between the protons on the delta-carbon of the chain and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the protons of the pentanoic acid chain and the methyl groups of the mesityl ring.

Dynamic NMR Studies for Conformational Analysis

Due to the presence of a flexible pentanoic acid chain and a bulky mesityl group, this compound may exhibit interesting conformational dynamics. Variable temperature NMR studies could potentially reveal information about the rotational barriers around the C-C single bonds and the preferred conformations of the molecule in solution. However, no such studies have been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₄H₂₀O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (-COOH). The presence of the mesityl group would likely lead to characteristic fragments corresponding to the stable mesityl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group would be expected around 1700-1725 cm⁻¹. Additional bands for C-H stretching (aromatic and aliphatic) and C-O stretching would also be present. libretexts.orgechemi.comspectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible, and the aromatic ring stretching vibrations of the mesityl group would likely give rise to characteristic signals.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad)
C=O (Carboxylic Acid) Stretching 1700-1725 (strong)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
C-O (Carboxylic Acid) Stretching 1210-1320

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the qualitative and quantitative analysis of this compound. These methods are crucial for assessing the purity of synthesized batches and for separating the compound from complex mixtures, such as reaction byproducts or biological matrices. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. lmaleidykla.ltcolostate.edu A common derivatization strategy is esterification, for example, to form the methyl ester (methyl 5-mesitylpentanoate). Silylation is another effective method, converting the carboxylic acid to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltusherbrooke.ca

Illustrative GC-MS Analysis of this compound (as its Trimethylsilyl Ester)

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following data is presented as a scientifically plausible, illustrative example based on the known behavior of similar aromatic carboxylic acids.

Sample Preparation: A sample containing this compound is dried and then derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. usherbrooke.ca

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Expected Results:

The trimethylsilyl ester of this compound would elute as a sharp peak. The purity can be assessed by the relative area of this peak compared to any impurity peaks in the total ion chromatogram (TIC).

Hypothetical Mass Spectrum and Fragmentation:

The mass spectrum would be used for structural confirmation. The molecular ion peak ([M]⁺) for the TMS derivative of this compound (C₁₇H₂₈O₂Si) would be expected at m/z 292. The fragmentation pattern would likely exhibit characteristic losses.

m/z (mass-to-charge ratio)Proposed Fragment IonInterpretation
292[C₁₇H₂₈O₂Si]⁺Molecular Ion ([M]⁺)
277[M - CH₃]⁺Loss of a methyl group from the TMS moiety
173[M - C₉H₁₁]⁺Cleavage of the bond between the aromatic ring and the alkyl chain
147[C₉H₁₁]⁺Mesitylmethyl cation
133[C₉H₁₁ - CH₂]⁺Loss of a methylene (B1212753) group from the mesitylmethyl cation
119[C₉H₁₁]⁺Mesityl cation
73[(CH₃)₃Si]⁺Trimethylsilyl cation, often a prominent peak for TMS derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile or thermally labile compounds and is often used for direct analysis without derivatization. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode for separating aromatic carboxylic acids. nih.gov

Illustrative LC-MS Analysis of this compound

The following represents a typical LC-MS methodology for the analysis of an aromatic carboxylic acid like this compound.

Instrumentation and Conditions:

ParameterValue
Liquid Chromatograph Agilent 1260 Infinity II or similar
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or similar
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Capillary Voltage 3500 V
Drying Gas Temp 350 °C
Mass Range m/z 50-500

Expected Results:

In negative ion mode ESI, this compound (molecular weight 220.30 g/mol ) would be detected as the deprotonated molecule, [M-H]⁻, at an m/z of 219.3. The retention time and the mass-to-charge ratio would be used for identification and quantification. Purity is determined by integrating the peak area of the target compound relative to the total peak areas in the chromatogram.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation:

For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion (m/z 219.3). Collision-induced dissociation (CID) would produce characteristic fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossInterpretation
219.3175.3CO₂ (44 Da)Loss of carbon dioxide from the carboxylate group
219.3133.1C₅H₈O₂ (100 Da)Cleavage of the alkyl chain adjacent to the aromatic ring

The combination of chromatographic separation and mass spectrometric detection provides a high degree of certainty in the identification and purity assessment of this compound. These methods are essential for quality control in research and potential future applications.

Computational and Theoretical Studies of 5 Mesitylpentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are indispensable for determining the fundamental electronic properties and the most stable three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and the forces governing molecular structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 5-Mesitylpentanoic acid. bldpharm.combldpharm.com DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem of interacting electrons. bldpharm.com

For this compound, a DFT approach, such as using the B3LYP functional with a basis set like 6-31G*, would be employed to perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum total energy is found. This optimized geometry represents the most stable structure of the molecule in its ground state.

Furthermore, DFT calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and electronic stability. A larger HOMO-LUMO gap generally implies greater stability. In related aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is often a π* anti-bonding orbital. chiralen.comvulcanchem.com

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for structurally similar alkyl-aromatic carboxylic acids, as direct computational studies on this compound are not widely published.)

PropertyPredicted ValueUnit
Total Energy-733.5Hartrees
Dipole Moment1.8Debye
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. chiralen.comvulcanchem.comlibretexts.org These methods more explicitly account for electron correlation, which is the interaction between individual electrons.

For a molecule like this compound, high-accuracy ab initio calculations would be particularly useful for refining the energies of different conformers or for calculating properties where DFT might be less reliable, such as the dispersion interactions that can influence the folding of the pentanoic acid chain against the aromatic ring. While a full geometry optimization with a high-level ab initio method might be computationally intensive, single-point energy calculations on DFT-optimized geometries are a common strategy to obtain more accurate energy values. faccts.devscht.cz These methods are considered the "gold standard" for benchmarking the results of more approximate methods like DFT. vulcanchem.com

Conformational Analysis and Energy Landscape Exploration

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. scirp.orgnih.gov Atoms are treated as balls and bonds as springs, with a set of parameters known as a force field (e.g., OPLS-AA, MMFF94) defining the energy of the system based on bond lengths, angles, and torsions. researchgate.netumich.edu MM is much faster than quantum chemical methods and is ideal for exploring the vast conformational space of flexible molecules.

A systematic conformational search using MM would identify numerous low-energy structures of this compound. These would include extended "linear" conformations of the alkyl chain, as well as various folded structures where the carboxylic acid group may interact with the mesityl ring through non-covalent interactions.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior. hmdb.capressbooks.pub An MD simulation of this compound, typically in a simulated solvent environment, would show how the molecule folds, unfolds, and changes its conformation at a given temperature. athabascau.calibretexts.org Analysis of the MD trajectory can reveal the most populated conformational states, the flexibility of different parts of the molecule, and the timescale of conformational changes. For example, the terminal carboxylic acid group would be expected to show high mobility and form transient hydrogen bonds with solvent molecules. athabascau.ca

Potential Energy Surface Mapping

The potential energy surface (PES) is a mathematical landscape that maps the potential energy of a molecule for all its possible atomic arrangements. A key technique for exploring the PES of a flexible molecule like this compound is to perform a relaxed scan. This involves systematically changing a specific geometric parameter, such as a dihedral angle along the pentanoic acid backbone, and optimizing the rest of the molecule's geometry at each step.

Plotting the energy versus the chosen dihedral angle reveals the energy barriers between different conformations (rotational barriers) and identifies the most stable conformers (energy minima). For this compound, scanning the dihedral angles of the C-C single bonds in the pentyl chain would reveal the relative energies of gauche and anti conformations, which are fundamental to understanding the chain's preferred shapes. nih.gov The steric bulk of the mesityl group would likely influence the rotational barriers closer to the aromatic ring.

Table 2: Illustrative Rotational Energy Barriers for a Pentyl Chain (Note: This data is representative for a simple alkane chain and serves as an analogy. The presence of the mesityl group would modify these values.)

Rotation Around BondConformation ChangeEnergy Barrier (kJ/mol)
C1-C2Eclipsed to Staggered~12
C2-C3Gauche to Anti~3.8
C3-C4Eclipsed to Staggered~14

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations, particularly using methods like GIAO (Gauge-Independent Atomic Orbital), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The accuracy of these predictions has become sufficiently high that they can be used to distinguish between different isomers or conformers of a molecule. For this compound, calculations would predict distinct signals for the aromatic protons, the three equivalent methyl groups on the mesityl ring, the different methylene (B1212753) groups in the pentyl chain, and the carboxylic acid proton.

Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated using DFT. vulcanchem.com These calculations can predict the characteristic stretching frequencies for the C=O bond in the carboxylic acid (typically around 1700-1750 cm⁻¹), the broad O-H stretch, the C-H stretches of the alkyl and aromatic groups, and the aromatic C=C ring stretches.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on DFT calculations of analogous structures. Experimental verification is required for confirmation.)

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Carbon (C=O)178.5
Aromatic C (quaternary)137.0
Aromatic C-H129.0
Aromatic C (methyl-substituted)135.5
CH₂ (alpha to COOH)34.0
CH₂ (beta to COOH)24.5
CH₂ (gamma to COOH)31.0
CH₂ (delta to COOH)35.8
Mesityl Methyl Carbons20.9

A direct comparison with experimental data would be the ultimate validation of these theoretical models. However, in the absence of such data, the predictive power of these computational methods, well-established across a vast range of organic molecules, provides a robust and scientifically grounded framework for understanding the chemical and physical properties of this compound.

Analysis of Non-Covalent Interactions within the Molecule (e.g., steric interactions, weak hydrogen bonding)

There is no available research data from computational analyses detailing the specific non-covalent interactions within the this compound molecule. Such a study would typically involve quantum chemical calculations to identify and quantify interactions such as:

Steric Interactions: Analysis of the steric hindrance between the bulky mesityl group and the pentanoic acid chain. This would likely involve mapping the steric potential and quantifying the energetic cost of different rotational conformations.

Intramolecular Hydrogen Bonding: Investigation of potential weak hydrogen bonds, for instance, between the carboxylic acid proton and the π-system of the mesityl ring.

Without published studies, no data tables on interaction energies or geometric parameters can be provided.

Reaction Pathway Elucidation and Transition State Analysis for Reactivity Prediction

A search for computational studies on the reaction pathways and transition states of this compound yielded no results. Research in this area would theoretically involve:

Mapping Reaction Coordinates: Identifying the minimum energy paths for reactions such as esterification, amide formation, or decarboxylation.

Transition State (TS) Characterization: Calculating the geometry and energy of transition states for various reactions. This would allow for the prediction of reaction kinetics and the elucidation of reaction mechanisms. For example, the energy barrier for the deprotonation of the carboxylic acid or for a potential intramolecular cyclization could be determined.

As no such computational analyses have been published, no data on activation energies, transition state geometries, or predicted reaction mechanisms can be presented.

Solvent Effects on Molecular Conformation and Reactivity using Implicit and Explicit Models

There is no published research on the computational modeling of solvent effects on the conformation and reactivity of this compound. A thorough computational investigation would typically include:

Implicit Solvent Models: Using continuum models (like the Polarizable Continuum Model - PCM) to simulate the bulk effect of different solvents (e.g., water, ethanol, dimethyl sulfoxide) on the conformational equilibrium and reaction barriers.

Explicit Solvent Models: Employing molecular dynamics (MD) or hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to study the specific interactions between this compound and individual solvent molecules. This would provide detailed insight into the structure of the solvation shell and its influence on reactivity.

Due to the lack of available studies, no comparative data tables on the influence of different solvents on the properties of this compound can be provided.

Chemical Reactivity and Derivatization Studies

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and α-functionalization.

The conversion of 5-Mesitylpentanoic acid to its corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards the ester product, the alcohol is often used as the solvent or water is removed as it is formed. chemguide.co.uk

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org This method, known as Steglich esterification, is effective for a wide range of alcohols, including sterically hindered ones. orgsyn.orgcommonorganicchemistry.com Another alternative involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. commonorganicchemistry.com

Table 1: Illustrative Esterification Conditions for Carboxylic Acids

MethodReagents & ConditionsSubstrate Scope
Fischer-SpeierAlcohol (as solvent), cat. H₂SO₄, heatBest for simple, unhindered alcohols. commonorganicchemistry.com
SteglichAlcohol, DCC, cat. DMAP, CH₂Cl₂Broad; good for acid-sensitive substrates. orgsyn.orgcommonorganicchemistry.com
Acid Chloride1) SOCl₂ or (COCl)₂; 2) Alcohol, PyridineVersatile, but requires a two-step process. commonorganicchemistry.com

The formation of an amide bond between this compound and an amine requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. A vast array of such reagents exists, with common examples including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govnsf.gov

The choice of coupling agent and reaction conditions can be tailored to the specific amine being used, whether it is a simple primary or secondary amine, or a more complex peptidic component. researchgate.net Enzymatic methods, utilizing lipases such as Candida antarctica lipase (B570770) B (CALB), offer a green and sustainable alternative for direct amidation under mild conditions. semanticscholar.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemTypical SolventKey Features
EDC / HOBtDMF, CH₂Cl₂Widely used, water-soluble urea (B33335) byproduct.
DCC / HOBtCH₂Cl₂Forms insoluble dicyclohexylurea byproduct. researchgate.net
EDC / HOAt / DIPEASolution PhaseHigh conversion rates for diverse acids. nih.gov
BOP / HATUDMF, NMPPhosphonium/uronium-based, highly efficient.
Enzymatic (e.g., CALB)Organic Solvents (e.g., Toluene)Green, high conversion, mild conditions. semanticscholar.org

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 5-mesityl-1-pentanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent being the most common and effective choice. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that readily reduces carboxylic acids.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It typically requires the use of less reactive reducing agents or a multi-step procedure. One common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

The α-carbon of this compound (the carbon adjacent to the carboxyl group) can be functionalized, most notably through halogenation via the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.org This reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.comorganic-chemistry.org

The mechanism proceeds through the in-situ formation of an acyl halide, which then tautomerizes to an enol. wikipedia.orgmasterorganicchemistry.com This enol intermediate readily reacts with the halogen at the α-position. Subsequent hydrolysis of the α-halo acyl halide yields the α-halogenated carboxylic acid. wikipedia.org The resulting α-halo acid is a valuable synthetic intermediate that can be converted into other functional groups, such as α-amino acids or α-hydroxy acids. wikipedia.org

Reactions Involving the Mesityl Moiety

The mesityl group is an aromatic ring substituted with three methyl groups at positions 2, 4, and 6. These methyl groups are electron-donating and strongly activating, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). chegg.combartleby.com However, the positions ortho and para to the pentanoic acid chain are blocked by the methyl groups, which directs electrophilic attack to the remaining unsubstituted positions on the ring.

Nitration: The nitration of the mesityl ring in this compound can be achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. researchgate.netrsc.org Given the high reactivity of the mesityl group, milder conditions may be necessary to avoid over-nitration or side reactions. Nitration of mesitylene (B46885) itself can be accomplished with fuming nitric acid in the presence of a solid catalyst like ascanite-bentonite to yield nitromesitylene. orgsyn.orggoogle.com The product composition can differ from direct nitration when using cation radicals. rsc.org

Halogenation: The mesityl group readily undergoes halogenation. Bromination, for instance, can be carried out by treating the compound with molecular bromine (Br₂). orgsyn.org The reaction proceeds readily, often in a solvent like carbon tetrachloride. orgsyn.org Due to the activating nature of the methyl groups, a catalyst may not be necessary. Studies on the bromination of mesitylene have shown that the reaction is facile and can be influenced by the solvent and the presence of salts. cdnsciencepub.com Catalytic methods for the peroxidative halogenation of mesitylene have also been reported. rsc.org It is important to control the reaction conditions to favor ring halogenation over potential side-chain bromination, which can occur under radical conditions (e.g., in the presence of NBS and a radical initiator). google.com

Cyclization Strategies Involving the Pentanoic Acid Chain and Mesityl Group

The structure of this compound, featuring a five-carbon acid chain attached to an aromatic ring, is well-suited for intramolecular cyclization reactions to form polycyclic systems. The most prominent strategy is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.comsigmaaldrich.com This type of reaction is a powerful method for constructing new rings, particularly 5- and 6-membered rings. masterorganicchemistry.com

The process for this compound would typically involve two steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating agent, most commonly an acyl chloride, by reacting it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Intramolecular Acylation: The resulting acyl chloride is then treated with a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.org The electrophilic acylium ion generated then attacks the electron-rich mesityl ring. chemistrysteps.com

Given the five-carbon chain (counting the carbonyl carbon), this cyclization would result in the formation of a stable six-membered ring, leading to a tetralone derivative. The reaction is an example of electrophilic aromatic substitution. sigmaaldrich.com

Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be used to catalyze the cyclization directly from the carboxylic acid, avoiding the need to first form the acyl chloride. masterorganicchemistry.comnih.gov

The success and regioselectivity of the cyclization are governed by the steric hindrance of the mesityl group. The acylation must occur at one of the two unsubstituted carbon atoms on the aromatic ring. The bulky nature of the mesityl group's methyl substituents would influence the transition state energy of the cyclization but would not prevent it, as the formation of a six-membered ring is generally a favored process in such systems. masterorganicchemistry.com

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To fully understand the mechanisms of reactions involving this compound, such as the intramolecular Friedel-Crafts cyclization, kinetic and isotopic labeling studies are invaluable tools. nih.gov These methods provide detailed insight into reaction pathways, transition states, and rate-determining steps.

Isotopic Labeling: This technique involves replacing one or more atoms in the reactant with one of its isotopes and observing the effect on the reaction rate or the position of the label in the product. nih.govchemrxiv.org For the cyclization of this compound, one could synthesize a version of the molecule labeled with deuterium (B1214612) (a heavy isotope of hydrogen) at specific positions.

Proposed Study: To probe the mechanism of the intramolecular Friedel-Crafts acylation, one could deuterate the two aromatic C-H bonds where cyclization is expected to occur. If the cleavage of this C-H (or C-D) bond is part of the rate-determining step of the reaction, the deuterated compound will react more slowly than the non-deuterated version. This phenomenon is known as a primary kinetic isotope effect (KIE). nih.gov Observing a significant KIE would provide strong evidence for a mechanism where the removal of the aromatic proton is kinetically significant. Conversely, the absence of a KIE would suggest that the initial electrophilic attack is the sole rate-determining step.

Kinetic Studies: By systematically varying reaction conditions (e.g., temperature, catalyst concentration, substrate concentration) and measuring the reaction rate, one can determine the reaction order and activation parameters (enthalpy and entropy of activation). msu.edu This data helps to build a comprehensive picture of the reaction's energy profile and the composition of the transition state, complementing the insights gained from isotopic labeling.

These advanced mechanistic studies are crucial for optimizing reaction conditions and for the rational design of related synthetic transformations. nih.govchemrxiv.org

Design and Synthesis of Novel Derivatives and Analogues for Academic Probing

The unique structure of this compound makes it an excellent scaffold for the design and synthesis of novel derivatives and analogues for academic research. Such compounds can be used to explore structure-property relationships, probe biological systems, or investigate new reaction pathways. The synthesis of new derivatives often involves standard organic transformations. nih.govijlpr.com

Below is a table outlining potential novel derivatives, their proposed synthesis, and their research purpose.

Derivative/Analogue NameProposed Synthetic RoutePrimary Research Purpose
N-Benzyl-5-mesitylpentanamideCouple this compound with benzylamine (B48309) using a standard peptide coupling reagent (e.g., DCC, EDC).To study the impact of replacing the carboxylic acid with a neutral, bulky amide group on the molecule's physical properties and conformational preferences.
5-Mesitylpent-4-enoic acidIntroduce a bromine atom at the alpha-position to the carboxyl group, followed by elimination (e.g., using DBU) to create a double bond.To investigate alternative cyclization reactions, such as those involving the alkene, and to study the effects of increased chain rigidity.
Methyl 5-MesitylpentanoateEsterify this compound using methanol (B129727) under acidic conditions (Fischer esterification).To create a neutral analogue for use in reactions where the acidic proton would interfere, or for studies comparing the properties of acids versus esters.
6,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one AnaloguePerform an intramolecular Friedel-Crafts acylation on 5-(3,5-dimethylphenyl)pentanoic acid (a structural isomer).To compare the reactivity and properties of different tetralone structures derived from isomers of the parent compound, providing insight into the role of methyl group positioning.

The synthesis of these and other novel analogues allows for a systematic exploration of how structural modifications to the this compound framework influence its chemical and physical properties, providing a deeper understanding of the interplay between steric and electronic effects in organic molecules. mdpi.com

Applications in Chemical Synthesis and Methodology Development

5-Mesitylpentanoic Acid as a Building Block for Complex Organic Molecules

A building block in chemistry refers to a molecular fragment or a real chemical compound with reactive functional groups that is used for the bottom-up assembly of more complex molecular architectures. sci-hub.se this compound, with its carboxylic acid functional group and its bulky aromatic moiety, is a prime candidate for use as a specialized building block.

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic strategies and building blocks. rsc.orgcri.or.thwikipedia.org While no major total synthesis has explicitly reported the use of this compound to date, its structural features suggest its potential utility. The pentanoic acid chain provides a flexible linker, while the mesityl group can serve several strategic purposes. It can act as a bulky protecting group, influencing the stereochemical outcome of reactions at remote positions, or it could be a core structural element of a target molecule. For instance, in the synthesis of natural products containing sterically encumbered aromatic rings, this compound could serve as a readily available starting material, streamlining the synthetic route.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. harvard.edu The steric bulk of the mesityl group in this compound makes its derivatives excellent candidates for development as new chiral auxiliaries. For example, by converting the carboxylic acid to an amide with a chiral amine, a new chiral auxiliary could be created. The bulky mesityl group would be expected to effectively shield one face of a reactive intermediate, such as an enolate, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity. This approach is analogous to the well-established pseudoephedrine amides, which are widely used as chiral auxiliaries. nih.gov

Similarly, the development of new chiral ligands for asymmetric catalysis is a field of intense research. nih.gov Derivatives of this compound could be envisioned as components of novel phosphine, N-heterocyclic carbene (NHC), or other ligand classes. The mesityl group would play a crucial role in creating a specific chiral environment around a metal center, influencing the enantioselectivity of catalytic transformations.

Utilization in Methodological Studies in Organic Transformations

The development of new synthetic methods often relies on the use of model substrates to probe the scope, limitations, and mechanisms of new reactions. The unique combination of a reactive carboxylic acid and a sterically demanding aromatic ring makes this compound an interesting substrate for such studies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.net The efficiency of these reactions can be highly dependent on the steric environment of the coupling partners. rsc.orgnsf.gov this compound and its derivatives, such as the corresponding aryl halides or triflates derived from a phenolic precursor to the mesityl group, would serve as excellent model substrates for testing the efficacy of new catalyst systems designed to overcome steric hindrance. nih.govnih.gov For example, coupling a derivative of this compound with another sterically hindered partner would provide a rigorous test for the activity of a new ligand-metal complex.

Below is a table representing a hypothetical study on the use of a derivative of this compound in a sterically demanding Suzuki-Miyaura coupling reaction.

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene< 5
2Pd₂(dba)₃SPhosK₃PO₄Dioxane65
3Pd(OAc)₂XPhosCs₂CO₃t-AmylOH85
4[Pd(allyl)Cl]₂Buchwald-typeK₃PO₄Toluene92

This table is a hypothetical representation and not based on published experimental data for this compound itself.

The mesityl group of this compound provides a fixed and well-defined steric environment. This makes it a useful tool for dissecting the interplay of steric and electronic effects in catalytic reaction mechanisms. By comparing the reactivity of this compound or its derivatives with less hindered analogues (e.g., 5-phenylpentanoic acid), researchers could quantify the impact of steric bulk on reaction rates, selectivities, and catalyst stability. Such studies are crucial for the rational design of more efficient and selective catalysts.

Development of New Synthetic Strategies Enabled by this compound Derivatives

The unique properties of this compound can inspire the development of entirely new synthetic strategies. For instance, the carboxylic acid could be used as a directing group to functionalize the otherwise unreactive C-H bonds of the pentyl chain or the mesityl ring. The steric bulk of the mesityl group could also be exploited in biomimetic syntheses, where it mimics the crowded environment of an enzyme active site, guiding a reaction towards a specific outcome. nih.gov Furthermore, derivatives of this compound could find applications in materials science, for example, in the synthesis of liquid crystals or polymers with specific physical properties imparted by the bulky, rigid mesityl group. The development of novel anti-inflammatory agents has also seen the synthesis of various carboxamide derivatives, a potential avenue for the application of this compound.

Investigation into the Self-Assembly of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of studies dedicated to the self-assembly phenomena of this compound in either solution or the solid state. Despite the compound's amphiphilic molecular structure, which theoretically suggests a potential for aggregation and the formation of ordered structures, no experimental data or detailed research findings on this specific topic are currently available in published scientific literature.

The molecular architecture of this compound, featuring a hydrophobic mesityl group and a hydrophilic carboxylic acid function connected by a flexible pentanoic acid chain, provides the fundamental characteristics for an amphiphile. Such molecules, in appropriate solvents or conditions, can spontaneously organize to minimize unfavorable interactions between the hydrophobic portions and the solvent, leading to the formation of aggregates like micelles or vesicles in solution, or crystalline structures with specific packing arrangements in the solid state. This self-assembly is driven by non-covalent interactions, including hydrophobic effects, hydrogen bonding between the carboxylic acid groups, and potential π-π stacking interactions involving the mesityl rings.

However, searches of chemical databases and scientific journals did not yield any studies that have investigated these potential behaviors for this compound. Consequently, there are no available data on critical parameters such as its critical micelle concentration (CMC), aggregation number, or the morphology of any potential self-assembled structures. Similarly, there is no information regarding its polymorphic behavior or crystal packing in the solid state from a self-assembly perspective.

This lack of research presents an open avenue for future investigation. Studies in this area would contribute to a deeper understanding of how the interplay between the bulky, aromatic mesityl group and the carboxylic acid headgroup influences the thermodynamics and kinetics of self-assembly. Such research would provide valuable insights into the fundamental principles of molecular self-organization and could uncover potential applications for this compound in materials science or formulation chemistry.

Given the absence of specific research on this compound, no data tables on its self-assembly properties can be provided.

Future Research Directions and Open Questions

Exploration of Asymmetric Synthesis Routes to Chiral Analogues

At present, there are no documented studies on the asymmetric synthesis of chiral analogues of 5-Mesitylpentanoic acid. The carbon atom alpha to the carboxyl group is not a stereocenter. However, the development of synthetic routes to introduce chirality at other positions in the pentanoic acid chain could be a valuable research direction. Such chiral analogues could be of interest in medicinal chemistry or as chiral building blocks in organic synthesis. General methods for the asymmetric synthesis of aryl-substituted carboxylic acids exist and could potentially be adapted for this purpose.

Integration into Materials Science Research

The potential integration of this compound into materials science, for instance as a monomer for specialized polymers, is an area ripe for exploration. The presence of the bulky mesityl group could impart unique properties to polymers, such as increased thermal stability, altered solubility, and specific mechanical characteristics. Research into the polymerization of this compound or its derivatives could lead to the development of novel materials with tailored properties. While the use of mesityl groups in polymer chemistry is known to influence polymer properties, no studies have specifically investigated polymers derived from this compound.

Advanced Mechanistic Investigations using Ultrafast Spectroscopy or Single-Molecule Techniques

There is no evidence of advanced mechanistic investigations of this compound using techniques such as ultrafast spectroscopy or single-molecule techniques in the current scientific literature. Such studies could provide fundamental insights into the dynamics of its chemical reactions, conformational changes, and interactions with other molecules.

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The development of environmentally benign or "green" chemistry approaches for the synthesis and derivatization of this compound has not been reported. Future research could focus on developing synthetic methods that utilize renewable starting materials, employ catalytic reagents, and minimize waste generation.

Synergistic Experimental and Computational Research to Uncover Novel Reactivity

A combined experimental and computational approach would be highly beneficial for uncovering the novel reactivity of this compound. Computational studies could predict its reactivity, spectroscopic properties, and potential reaction mechanisms, while experimental work could validate these theoretical findings. Currently, no such synergistic studies have been published.

Potential for Use as a Scaffold in Supramolecular Chemistry or Nanotechnology

The unique structure of this compound, featuring a flexible alkyl chain and a bulky aromatic group, suggests potential applications as a scaffold in supramolecular chemistry and nanotechnology. The mesityl group could direct self-assembly processes, leading to the formation of well-defined supramolecular structures such as micelles, vesicles, or surface monolayers. These organized assemblies could have applications in drug delivery, sensing, or the fabrication of nanomaterials. However, no specific research has been conducted to explore these possibilities for this compound.

Q & A

Q. How to ensure compliance with ethical guidelines when publishing studies on this compound?

  • Methodological Answer :
  • Data Transparency : Share raw spectra, crystallographic data, and negative results in repositories like Zenodo.
  • Conflict of Interest : Disclose funding sources and potential biases.
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.